2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide
Description
2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core. The molecule is substituted at the 3-position with a phenyl group and at the 6-position with an acetamide moiety bearing a para-tolyl (p-tolyl) substituent. The triazolo-pyrimidine scaffold is known for its versatility in medicinal chemistry, often contributing to binding interactions with biological targets due to its planar aromatic system and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2/c1-13-7-9-14(10-8-13)21-16(26)11-24-12-20-18-17(19(24)27)22-23-25(18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGMBVJARFBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide typically involves the construction of its triazolo and pyrimidinone frameworks through multistep organic reactions:
Formation of the Pyrimidinone Core: : This can be synthesized through the condensation of appropriate starting materials, often involving amines and carbonyl compounds under catalytic or non-catalytic conditions.
Introduction of the Triazolo Ring: : The construction of the triazole ring may involve cyclization reactions that use azide and alkyne derivatives in the presence of copper catalysts (click chemistry).
Final Assembly: : The coupling of the triazolo and pyrimidinone components usually proceeds via amidation reactions using acylating agents under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the synthesis process would be scaled up, focusing on:
Cost-Effective Starting Materials: : Using cheaper and readily available raw materials.
Optimized Reaction Conditions: : Ensuring reactions are performed under conditions that maximize yield and purity, such as specific solvents, temperature, and pressure controls.
Automation: : Utilizing automated systems for mixing, heating, and reaction monitoring to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions, especially at the phenyl or methyl groups, using agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions could target the triazole or pyrimidinone rings, often employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur at the aryl groups, facilitated by halogenation followed by substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts for substitutions: : Palladium, copper catalysts.
Major Products Formed
Oxidation: : Formation of carboxylic acids or quinones from phenyl or methyl groups.
Reduction: : Alcohols or amines from the reduction of the rings.
Substitution: : Various substituted aryl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as an intermediate for synthesizing more complex molecules or as a ligand in coordination chemistry due to its unique structural features.
Biology
In biological research, it could act as a probe for studying enzyme activity or receptor binding, leveraging its potential bioactivity.
Medicine
The compound may serve as a lead molecule in drug development, particularly for designing inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
Industrial applications could include its use in developing advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide exerts its effects may involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these proteins, thereby influencing biochemical pathways. The precise pathways and molecular targets would depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
Key Observations:
R1 Substituents: The target compound and analog retain a phenyl group at R1, whereas the compound introduces a 3-fluorophenyl group.
Acetamide Substituents :
- The target’s p-tolyl group (methyl para-substituted phenyl) increases lipophilicity compared to the fluorophenyl groups in and . This difference may influence membrane permeability and metabolic stability .
- The compound features a dual N-methyl-N-phenyl substitution, which could reduce rotational freedom and impact steric interactions .
Physicochemical and Functional Implications
- Lipophilicity : The p-tolyl group in the target compound confers higher lipophilicity (logP) compared to fluorinated analogs, as methyl groups are less polar than fluorine. This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Electronic Effects : Fluorine substituents ( and ) introduce strong electron-withdrawing effects, which could modulate the triazolo-pyrimidine core’s reactivity or interaction with biological targets.
Biological Activity
The compound 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide is a synthetic organic molecule belonging to the triazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its biological activity based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 363.38 g/mol. The compound features a triazolopyrimidine core structure, which is often associated with various biological activities.
The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets such as enzymes and receptors. Triazolopyrimidine derivatives are known for their ability to modulate enzyme activity, potentially acting as competitive inhibitors or enzyme substrates. The presence of phenyl and p-tolyl groups in the structure may enhance binding affinity and specificity towards these targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, triazolopyrimidine derivatives have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | HCT-116 | 12.8 |
| Compound 52 | HCT-116 | 6.9 |
| Compound 63 | PC-3 | 1.54 |
| Compound 69c | MCF-7 | 27.3 |
The above table illustrates that derivatives similar to 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide have demonstrated promising growth inhibitory effects against cancer cell lines such as HepG-2 and HCT-116 .
Antimicrobial Activity
In addition to its anticancer potential, the compound's structural characteristics suggest possible antimicrobial properties. Research on related triazole compounds has indicated effective antibacterial activity against various pathogenic bacteria. For example:
| Compound | Bacterial Strain | Activity |
|---|---|---|
| Benzothioate 76a | E. coli | Significant |
| Benzothioate 76a | S. aureus | Significant |
These findings suggest that compounds within this chemical family could be explored for their antimicrobial efficacy .
Case Studies
- Study on Anticancer Properties : A study investigating the structure–activity relationship (SAR) of pyrido[2,3-d]pyrimidines revealed that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines, including prostate and breast cancer cells .
- Antimicrobial Screening : Another study assessed various triazole derivatives for their antibacterial properties against common pathogens and found that certain modifications led to increased potency compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(7-oxo-3-phenyl-3H-triazolo[4,5-d]pyrimidin-6-yl)-N-(p-tolyl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Triazolopyrimidine core formation : Cyclization of substituted pyrimidines with triazole precursors under reflux conditions (e.g., DMF, 80–100°C) .
Acetamide coupling : Reacting the core with p-tolylamine derivatives using coupling agents like EDC/HOBt in dichloromethane .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
- Key Reagents : Potassium carbonate (base), thiomorpholine (thiolation agent), and N-(chloroacetyl)morpholine .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., triazole proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns (e.g., [M+H] peak at m/z 428–430) .
- IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups .
- Supplementary Data : X-ray crystallography for absolute stereochemical confirmation, though limited for this compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Experimental Design :
- Temperature Gradients : Test reflux temperatures (80°C vs. 100°C) to minimize side reactions (e.g., over-oxidation) .
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for coupling efficiency .
- Catalyst Optimization : Evaluate Pd-based catalysts for Suzuki-Miyaura cross-coupling of phenyl groups .
- Data Analysis : Use HPLC (>95% purity threshold) and TLC monitoring to assess reaction progression .
Q. How should researchers resolve contradictions in reported enzyme inhibition data?
- Conflict Analysis Framework :
Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple concentrations (IC curves) to confirm potency .
Target Selectivity Screening : Use panels of related enzymes (e.g., CDK2 vs. CDK4) to identify off-target effects .
Structural Modeling : Perform molecular docking (AutoDock Vina) to assess binding mode consistency with crystallographic data .
- Case Study : Discrepancies in IC values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (ATP concentration, buffer pH) .
Q. What computational and experimental strategies validate target engagement in cellular models?
- Integrated Workflow :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., triazolopyrimidine core with ATP-binding pockets) .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) for affinity validation .
Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells post-treatment .
- Data Interpretation : Correlate computational K values with SPR-derived affinities (R > 0.8 indicates reliability) .
Comparative Analysis of Structural Analogs
Insights : The p-tolyl group in the target compound improves metabolic stability compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
